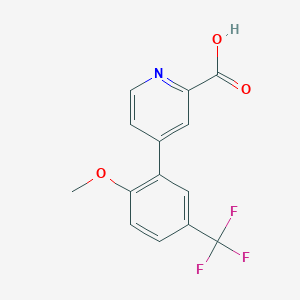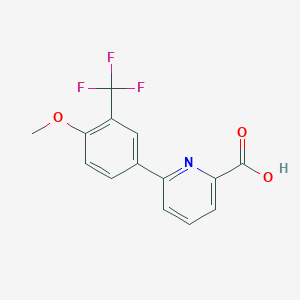
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% (2-C5-MTPN), is an organic compound that is used in a variety of scientific research applications. It is a chlorinated derivative of nicotinic acid, and its structure consists of a phenyl ring containing two chloro- and two methoxy- groups, as well as a trifluoromethyl group. 2-C5-MTPN is an important reagent in organic synthesis and has been used extensively in the synthesis of a variety of compounds, including drugs, natural products, and polymers. In addition, 2-C5-MTPN has been used in a variety of scientific research applications, including enzyme inhibition, pharmacological studies, and biochemical studies.
Scientific Research Applications
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been used in a variety of scientific research applications, including enzyme inhibition, pharmacological studies, and biochemical studies. In enzyme inhibition studies, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been used to inhibit the activity of enzymes such as acetylcholinesterase, monoamine oxidase, and cytochrome P450. In pharmacological studies, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the effects of drugs on the body. In biochemical studies, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been used to study the effects of hormones on the body.
Mechanism of Action
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to interact with a variety of enzymes, receptors, and proteins in the body. In enzyme inhibition studies, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to bind to and inhibit the activity of enzymes such as acetylcholinesterase, monoamine oxidase, and cytochrome P450. In pharmacological studies, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to bind to and activate certain receptors, resulting in the modulation of certain physiological processes. In biochemical studies, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to bind to and activate certain proteins, resulting in the modulation of certain biochemical processes.
Biochemical and Physiological Effects
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to have a variety of biochemical and physiological effects. In enzyme inhibition studies, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to inhibit the activity of enzymes such as acetylcholinesterase, monoamine oxidase, and cytochrome P450. In pharmacological studies, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to modulate the activity of certain receptors, resulting in the modulation of certain physiological processes. In biochemical studies, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has been found to modulate the activity of certain proteins, resulting in the modulation of certain biochemical processes.
Advantages and Limitations for Lab Experiments
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% has several advantages and limitations when used in lab experiments. One advantage of 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is that it is a relatively inexpensive reagent, making it a cost-effective option for research. Additionally, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is relatively easy to synthesize, making it a convenient option for research. One limitation of 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is that it is not as widely available as other reagents, making it difficult to obtain in some areas. Additionally, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% is not as stable as other reagents, making it more prone to degradation.
Future Directions
There are several potential future directions that can be explored with 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%. One potential future direction is to explore its effects on other enzymes, receptors, and proteins. Additionally, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% could be further explored for its potential use in drug discovery and development. Furthermore, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% could be further explored for its potential use in the synthesis of other compounds. Finally, 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% could be further explored for its potential use in the development of new therapeutic agents.
Synthesis Methods
2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95% can be synthesized from nicotinic acid and the corresponding chloro- and methoxy- reagents. The synthesis is carried out in a two-step process. First, the nicotinic acid is reacted with the chloro- and methoxy- reagents to form the intermediate product 2-chloro-5-(2-methoxy-5-chlorophenyl)nicotinic acid. This intermediate product is then reacted with trifluoromethylbromide to form 2-Chloro-5-(2-methoxy-5-trifluoromethylphenyl)nicotinic acid, 95%.
properties
IUPAC Name |
2-chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClF3NO3/c1-22-11-3-2-8(14(16,17)18)5-9(11)7-4-10(13(20)21)12(15)19-6-7/h2-6H,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCGLWCAOKWIWER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(F)(F)F)C2=CC(=C(N=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClF3NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70688394 |
Source


|
| Record name | 2-Chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261950-92-8 |
Source


|
| Record name | 2-Chloro-5-[2-methoxy-5-(trifluoromethyl)phenyl]pyridine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70688394 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














